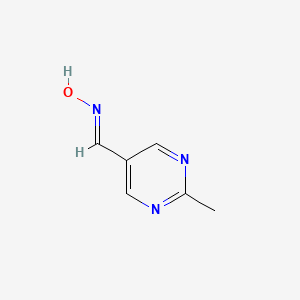

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime

Description

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime is a versatile chemical compound with intriguing properties that make it valuable in various scientific research fields.

Properties

IUPAC Name |

(NE)-N-[(2-methylpyrimidin-5-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-7-2-6(3-8-5)4-9-10/h2-4,10H,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQUGHOUFGFTAF-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime typically involves the reaction of 2-methyl-5-pyrimidinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxime group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Research indicates that derivatives of pyrimidine-containing oximes can exhibit significant biological activities, including anticancer properties. For instance, studies have shown that oxime hybrids derived from pyrimidines demonstrate antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa) and pancreatic cancer (SUIT-2) .

Anticancer Activity

- Mechanism of Action : The oxime moiety enhances the binding affinity to target proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and c-Jun N-terminal kinase 2 (JNK-2). Compounds with this structure have shown IC50 values comparable to established anticancer drugs .

- Case Studies : A specific study highlighted the dual inhibition of EGFR and JNK-2 by certain oxime derivatives, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Chemical Reactions

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime is also valuable in synthetic organic chemistry. Its ability to act as a precursor for various chemical transformations makes it significant in developing new compounds.

Cross-Coupling Reactions

- Palladium-Catalyzed Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form pyrimidine derivatives with diverse functional groups . This versatility allows for the synthesis of complex molecules that may have enhanced biological activity.

Biological Studies

Beyond its direct applications in drug development, this compound serves as a crucial intermediate in biological studies aimed at understanding disease mechanisms.

HIV Research

- Antiviral Properties : Pyrimidine derivatives, including those containing oxime functionalities, have been explored for their potential as inhibitors of viral reverse transcriptase, an essential enzyme for HIV replication . This suggests that compounds like this compound could contribute to the development of new antiviral therapies.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity through dual inhibition of EGFR and JNK-2 |

| Synthetic Chemistry | Precursor for palladium-catalyzed cross-coupling reactions |

| Biological Studies | Potential antiviral properties against HIV through reverse transcriptase inhibition |

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime can be compared with other similar compounds, such as:

2-Pyridinecarboxaldehyde: This compound has a similar structure but lacks the oxime group, which affects its reactivity and applications.

4-Pyridinecarboxaldehyde: Another related compound with a different substitution pattern on the pyridine ring, leading to distinct chemical properties and uses.

2-Methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation: A more complex compound derived from pyridinecarboxaldehyde, used in coordination chemistry and materials science.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications.

Biological Activity

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 138.12 g/mol

The oxime functional group contributes to the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are critical in various diseases.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Cancer Therapy : Studies have explored its role as an anti-cancer agent by targeting specific pathways involved in tumor growth and proliferation.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential for treating neurodegenerative diseases.

- Anti-inflammatory Effects : Its modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Cancer Cell Line Studies :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Data Table: Biological Activities of this compound

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime, and how are reaction conditions optimized?

The synthesis typically involves condensation of 2-methyl-5-pyrimidinecarboxaldehyde with hydroxylamine under controlled pH (e.g., neutral to slightly acidic conditions) to form the oxime moiety. Critical parameters include temperature (often 60–80°C), solvent choice (e.g., ethanol or aqueous mixtures for solubility), and stoichiometric ratios to minimize side products like over-oxidized derivatives. Purification is achieved via recrystallization or chromatography, monitored by TLC .

Q. Which spectroscopic techniques are most effective for characterizing the oxime functional group in this compound?

- ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet near δ 10–12 ppm, while the adjacent C=N group influences pyrimidine ring proton shifts.

- IR Spectroscopy : A strong absorption band at ~1640–1660 cm⁻¹ corresponds to the C=N stretch of the oxime.

- X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.28 Å) and confirms the (E)-configuration of the oxime, critical for understanding steric effects .

Q. How does the methyl group at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methyl group increases electron density at the pyrimidine ring, directing nucleophilic attacks (e.g., amines, thiols) to the carboxaldehyde position. Competition between oxime tautomerization (syn/anti) and nucleophilic addition can be monitored via kinetic studies using UV-Vis or HPLC .

Advanced Research Questions

Q. What computational approaches are used to model the electronic effects of substituents on the pyrimidine ring?

Q. How does the oxime group participate in hydrogen-bonded supramolecular assemblies in the solid state?

X-ray studies reveal that the oxime’s N–OH group forms intermolecular hydrogen bonds with pyrimidine ring nitrogen atoms (N···O distances ~2.8–3.0 Å), creating 1D chains or 2D networks. These interactions are sensitive to crystallization solvents, as polar solvents (e.g., DMSO) disrupt packing efficiency .

Q. What mechanistic insights explain contradictions in reported reaction yields for oxime-derived pyrimidine derivatives?

Divergent yields often arise from competing pathways:

- Tautomerization : (E)-oxime vs. (Z)-oxime ratios under acidic/basic conditions.

- Byproduct Formation : Over-oxidation to nitriles or reduction to amines under harsh conditions. Methodological optimization involves real-time monitoring via in situ FTIR or adjusting reductants (e.g., NaBH₄ vs. LiAlH₄) .

Q. How does the compound’s tautomeric equilibrium (oxime ↔ nitroso) affect its biological activity in enzyme inhibition studies?

The nitroso tautomer can act as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases). Computational docking (AutoDock Vina) and MD simulations predict binding affinities, validated via enzymatic assays (IC₅₀ comparisons) and mutagenesis studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.